molecular formula C13H18N2O2 B1465122 tert-Butyl indolin-6-ylcarbamate CAS No. 885270-09-7

tert-Butyl indolin-6-ylcarbamate

Cat. No.: B1465122
CAS No.: 885270-09-7
M. Wt: 234.29 g/mol
InChI Key: VWVPSFNYFXGUHV-UHFFFAOYSA-N
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Description

Tert-Butyl indolin-6-ylcarbamate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl indolin-6-ylcarbamate is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.283 g/mol
  • Structural Features : The compound features a tert-butyl group, an indole moiety, and a carbamate functional group, which contribute to its unique biological properties.

This compound exhibits multiple mechanisms of action that underlie its biological activities:

  • Enzyme Inhibition : It has been shown to inhibit enzymes associated with inflammation and cancer proliferation. For instance, it acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory pathways .
  • Cell Signaling Modulation : The compound influences various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.
  • Receptor Binding : Indole derivatives like this compound have a high affinity for multiple receptors, contributing to their broad spectrum of biological activities.

Biological Activities

The biological activities of this compound include:

  • Antiviral Activity : Exhibits effects against viral infections.
  • Anti-inflammatory Effects : Reduces inflammation through inhibition of key inflammatory enzymes.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Effective against various bacteria and fungi.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits 5-lipoxygenase with an IC50 value of approximately 0.41 µM, showcasing its potential as an anti-inflammatory agent . Additionally, studies indicate its ability to modulate cellular responses in cancer cell lines, leading to reduced viability and increased apoptosis.

In Vivo Studies

In animal models, particularly in zymosan-induced peritonitis and experimental asthma models, the compound exhibited significant anti-inflammatory effects, further supporting its therapeutic potential against inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Tert-butyl indolin-5-ylcarbamateSimilar indole structure; different carbamate positionAnticancer, antimicrobial
N-(2,4-Di-tert-butylphenyl)Incorporates phenolic structure; higher lipophilicityAnticancer; enhanced solubility
5-HydroxyindoleHydroxyl group at position 5; more polarAntioxidant; neuroprotective properties
1-MethylindoleMethyl group substitution at position 1Antimicrobial; anti-inflammatory

This comparison highlights the unique position and functional groups of this compound that contribute to its distinct biological activity profile.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-5,8,14H,6-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPSFNYFXGUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700597
Record name tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-09-7
Record name tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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